![molecular formula C25H33P B1349324 MePhos CAS No. 251320-86-2](/img/structure/B1349324.png)
MePhos
Overview
Description
MePhos, also known as 2-Dicyclohexylphosphino-2’-methylbiphenyl or 2-Methyl-2’-dicyclohexylphosphinobiphenyl, is a chemical compound with the empirical formula C25H33P . It is commonly used as a ligand in coupling reactions such as Buchwald and Suzuki .
Synthesis Analysis
The specific synthesis process of this compound is not detailed in the available resources. However, it’s known that this compound is used in various coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H33P, and it has a molecular weight of 364.50 .
Chemical Reactions Analysis
This compound is used as a ligand in various types of C sp2 -C sp3 (aryl/heteroaryl – alkyl) couplings, including Murahashi−Feringa (Li), Kumada−Corriu (Mg), Negishi (Zn), and Suzuki−Miyaura (B) reactions .
Physical And Chemical Properties Analysis
This compound is a white crystal with a melting point of 107-111 °C. It has a boiling point of 499.3±24.0 °C (predicted) and a flash point of 271.5°C. It is insoluble in water but soluble in toluene .
Scientific Research Applications
Application in Phosphorus Modeling and Environmental Management
Research has developed a model named MEPhos for calculating the total phosphorus output from various sources, including both diffuse sources by drainage, wash-off, groundwater outflow, soil erosion, rainwater sewers, and point sources. This model is crucial for identifying areas with high phosphorus loads, enabling the proposal of management options for reducing phosphorus inputs to surface waters, which is vital for environmental management and sustainability. The implementation of this compound in macroscale river basins demonstrates its utility in localizing "hot spots" for high phosphorus loads and proposing adapted management options to mitigate these inputs, reflecting its importance in environmental protection and management practices (Tetzlaff et al., 2007).
Enhancing Knowledge on Marine Environmental Protection
The increasing experimental activities in the marine environment underscore the need for improved frameworks to assess the environmental effects of marine scientific research. This highlights the implications for marine environmental protection under the marine environmental protection (MEP) provisions of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The work calls for international, science-driven guidelines to address the relationship between marine scientific research (MSR) and MEP provisions, proposing a pathway towards sustainable marine research practices that balance scientific advancement with environmental protection (Verlaan, 2007).
Contributions to Plasma Diagnostics and Applications
The International Conference on Modern Techniques of Plasma Diagnostics and their Application held at the National Research Nuclear University MEPhI (NRNU MEPhI) focused on high-temperature and low-temperature plasma diagnostics. This conference provided a platform for the exchange of information on various diagnostic techniques and their applicability across science, industry, ecology, medicine, and other fields. It highlighted the importance of plasma diagnostics in advancing our understanding of plasma physics and its applications, underscoring the role of such conferences in fostering innovation and collaboration among scientists and practitioners in this field (Savjolov & Dodulad, 2016).
Catalytic Synthesis and Chemical Research
The development of new ligands, such as Me-DuPHOS monoxide (BozPHOS), has proven effective in the copper-catalyzed addition of dialkylzinc to N-phosphinoylimines, enabling the synthesis of alpha-chiral amines. This advancement illustrates the significance of novel ligands in catalytic synthesis, offering high yields, broad substrate scope, and high enantioselectivities with low catalyst loading. Such research contributes to the field of catalytic synthesis by providing efficient methods for producing chiral amines, which are valuable in various chemical synthesis processes and pharmaceutical applications (Boezio et al., 2003).
Mechanism of Action
Target of Action
The primary target of MePhos is the palladium catalyst used in various cross-coupling reactions . The compound acts as a ligand, binding to the palladium center and enhancing its reactivity .
Mode of Action
This compound interacts with its target by forming a complex with the palladium catalyst . This interaction enhances the reactivity of the catalyst, enabling it to facilitate various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings .
Biochemical Pathways
These reactions are fundamental in organic synthesis, leading to the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . The downstream effects include the synthesis of complex organic molecules, which are essential in various fields, including pharmaceuticals and materials science.
Pharmacokinetics
As a ligand in catalysis, its bioavailability would be primarily determined by its ability to form a complex with the palladium catalyst and its solubility in the reaction medium .
Result of Action
The result of this compound’s action is the facilitation of various cross-coupling reactions . By enhancing the reactivity of the palladium catalyst, it enables the efficient formation of new chemical bonds, leading to the synthesis of complex organic molecules .
Safety and Hazards
MePhos is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid release to the environment and to wear suitable gloves and eye/face protection when handling this compound .
Future Directions
While the specific future directions for MePhos are not detailed in the available resources, it’s known that this compound is used in various coupling reactions . This suggests that it could continue to be a valuable tool in organic synthesis.
properties
IUPAC Name |
dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVWUKXZFDHGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370587 | |
Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
251320-86-2 | |
Record name | 2-(Dicyclohexylphosphino)-2′-methylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251320-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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